4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine is a pyrimidine derivative with a molecular formula of C12H10ClN3O3. It is a solid crystalline powder that is white in color and has a molecular weight of 285.68 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine typically involves a multi-step process. One common synthetic route starts with the reaction between 4-methoxyphenol and chloroacetyl chloride to produce 2-chloro-4-methoxyacetophenone. This intermediate is then reacted with urea and ammonium carbonate to produce the final compound. The reaction conditions often involve the use of organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and methanol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up using standard organic synthesis techniques and equipment. The use of high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) can ensure the purity and identity of the compound in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(4-methoxyphenoxy)pyrimidine: A closely related compound with similar chemical properties.
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with notable biological activities.
Uniqueness
4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methoxyphenoxy group, and a methyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-14-11(13)7-12(15-8)17-10-5-3-9(16-2)4-6-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGLTXVRALJFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.